tert-Butylamine Hydroiodide
CAS No.: 39557-45-4
Cat. No.: VC2747527
Molecular Formula: C4H12IN
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39557-45-4 |
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Molecular Formula | C4H12IN |
Molecular Weight | 201.05 g/mol |
IUPAC Name | 2-methylpropan-2-amine;hydroiodide |
Standard InChI | InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H |
Standard InChI Key | NLJDBTZLVTWXRG-UHFFFAOYSA-N |
SMILES | CC(C)(C)N.I |
Canonical SMILES | CC(C)(C)N.I |
Introduction
Chemical Identity and Basic Properties
tert-Butylamine Hydroiodide, also known as tert-Butylammonium Iodide, is an organic salt characterized by a tert-butyl group attached to an ammonium cation paired with an iodide anion. The compound's basic identifiers and properties are summarized in Table 1.
Table 1: Chemical Identity and Basic Properties of tert-Butylamine Hydroiodide
Property | Value |
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CAS Number | 39557-45-4 |
Molecular Formula | C₄H₁₂IN |
Molecular Weight | 201.05 g/mol |
IUPAC Name | 2-methylpropan-2-amine;hydroiodide |
Synonyms | tert-Butylammonium Iodide, t-BAI, C(CH₃)₃NH₃I |
InChI | InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H |
InChI Key | NLJDBTZLVTWXRG-UHFFFAOYSA-N |
SMILES | CC(C)(C)N.I |
The compound is typically found as a white to almost white crystalline solid or powder . Its molecular structure features a tert-butyl group (C(CH₃)₃) connected to an ammonium group (NH₃⁺) with iodide (I⁻) as the counterion .
Physical and Chemical Properties
The physical and chemical properties of tert-Butylamine Hydroiodide contribute to its stability and functionality in various applications. These properties are detailed in Table 2.
Table 2: Physical and Chemical Properties of tert-Butylamine Hydroiodide
Property | Value |
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Melting Point | 270.5°C |
Physical State (20°C) | Solid (powder/crystals) |
Color | White to almost white powder or crystals |
Water Solubility | Soluble in water |
Hygroscopicity | Hygroscopic (should be stored under inert gas) |
Form | Crystalline powder |
The compound's high melting point of 270.5°C indicates strong ionic interactions between the ammonium cation and iodide anion . Its hygroscopic nature necessitates special storage conditions to maintain purity and stability . The compound is soluble in water, which is an important characteristic for its applications in solution-based processing of perovskite materials .
Synthesis Methods
Laboratory Synthesis
tert-Butylamine Hydroiodide can be synthesized through the direct reaction of tert-butylamine with hydroiodic acid. The laboratory synthesis typically follows these steps:
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tert-Butylamine is dissolved in a suitable solvent such as dichloromethane
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Hydroiodic acid is added dropwise while maintaining the temperature at around 0°C to 5°C
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The reaction mixture is stirred for several hours to ensure complete reaction
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The product is isolated by filtration and dried under reduced pressure
This synthetic approach yields the product with high purity, which is crucial for its applications in sensitive electronic devices. The reaction proceeds through a simple acid-base neutralization mechanism, where the basic amine group of tert-butylamine accepts a proton from hydroiodic acid, forming the ammonium salt.
Industrial Production
The industrial production of tert-Butylamine (the precursor to tert-Butylamine Hydroiodide) can follow an alternative pathway that offers economic and environmental advantages. This method involves:
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Synthesis of intermediate tert-butyl urea from urea and MTBE (methyl tert-butyl ether) under the catalysis of concentrated sulfuric acid
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Alkaline hydrolysis of tert-butyl urea to produce tert-butylamine
The material proportions for synthesizing tert-butyl urea are: MTBE, urea, and concentrated sulfuric acid in a 1:1:2 ratio . After the reaction is complete, the pH is adjusted to 3-6 using 40% NaOH aqueous solution. The tert-butyl urea crystals obtained can be directly used for alkaline hydrolysis without drying, with yields above 90% based on MTBE .
For the subsequent conversion to tert-butylamine, the tert-butyl urea is refluxed with 40% NaOH aqueous solution for 3 hours, followed by distillation to collect fractions at 42-46°C. This process achieves a yield of over 98% in terms of tert-butyl urea, with a purity of over 95% .
The final conversion to tert-Butylamine Hydroiodide involves treating the purified tert-butylamine with hydroiodic acid under controlled conditions.
Applications in Materials Science
Perovskite Solar Cells and LEDs
tert-Butylamine Hydroiodide has emerged as a critical component in the development of next-generation photovoltaic and optoelectronic devices. Its primary applications include:
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Perovskite Precursor: It serves as a precursor for enabling 2D perovskite structures with smoother films, achieving higher power conversion efficiencies (PCEs) for perovskite LEDs and solar cells .
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Stability Enhancement: Due to its bulky tert-butyl group, it makes perovskite structures less sensitive to moisture in the air, resulting in improved device stability and lifetime .
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A-site Cation: It can be used as an A-site cation that combines with methylammonium lead iodide to produce various perovskite derivatives including dimethylammonium, iso-propylammonium, and t-butylammonium lead iodide perovskites .
The unique structure of tert-Butylamine Hydroiodide, particularly the steric hindrance provided by the tert-butyl group, contributes significantly to its effectiveness in perovskite applications. This bulky group helps in forming layered 2D perovskite structures that exhibit enhanced stability compared to their 3D counterparts .
Research Applications in Mixed Halide Perovskites
Recent research has demonstrated the utility of tert-Butylammonium iodide in combination with tert-Butylammonium bromide to enable the formation of t-BA₂PbBr₂I₂ Ruddlesden-Popper (RP) perovskite structures . This mixed halide ordering serves as a tool for stabilizing RP structures, which have promising applications in optoelectronic devices .
Chemical Reactivity and Behavior
Mechanism of Action in Perovskite Formation
In perovskite materials, tert-Butylamine Hydroiodide acts through a specific mechanism:
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Precursor Role: The compound serves as a source of organic cations (t-butylammonium) that occupy the A-site in the perovskite structure .
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2D Structure Formation: The bulky tert-butyl group facilitates the formation of 2D layered structures by creating steric hindrance between perovskite sheets .
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Moisture Resistance: The hydrophobic nature of the tert-butyl group helps to repel water molecules, enhancing the moisture stability of the resulting perovskite materials .
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Crystal Growth Modulation: The presence of t-butylammonium ions influences the crystallization process, leading to smoother films with improved optoelectronic properties .
This mechanism explains why tert-Butylamine Hydroiodide is particularly effective in enhancing both the performance and stability of perovskite-based devices.
Molecular Recognition Properties
Research in molecular recognition has revealed interesting properties of organic ammonium compounds similar to tert-Butylamine Hydroiodide. These compounds can form selective complexes with crown ethers and other host molecules through hydrogen bonding between the N⁺-H bonds of the ammonium group and electron pairs on oxygen atoms or other heteroatoms .
The tetrahedral geometry of the ammonium group plays a crucial role in molecular recognition processes, often providing higher selectivity for ammonium ions over spherically symmetrical ions like potassium . This property has implications for the development of selective sensors and other applications involving molecular recognition.
Spectroscopic and Analytical Characterization
The identification and purity assessment of tert-Butylamine Hydroiodide typically involve several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and detect the presence of impurities. The amine proton signals typically appear downfield due to hydrogen bonding with the iodide counterion.
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X-ray Crystallography: This technique provides detailed information about the crystal structure, including bond lengths, angles, and packing arrangements in the solid state.
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Elemental Analysis: Verification of carbon, hydrogen, nitrogen, and iodine content ensures the correct stoichiometry of the compound.
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Melting Point Determination: The relatively high melting point (270.5°C) serves as a useful indicator of purity .
These analytical methods are essential for ensuring the quality of tert-Butylamine Hydroiodide used in research and commercial applications, particularly in the sensitive field of perovskite electronics where impurities can significantly impact device performance.
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